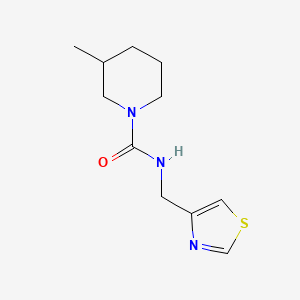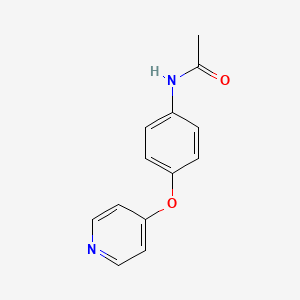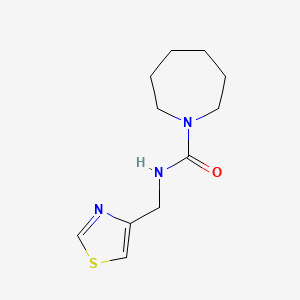
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of piperidine carboxamides and has a molecular formula of C12H18N2O1S1. In
科学研究应用
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an inhibitor of certain enzymes and receptors. It has been reported to have potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
In the field of material science, this compound has been studied for its potential applications as a building block for the synthesis of new materials. It has been reported to have potential applications in the development of new polymers, sensors, and catalysts.
作用机制
The mechanism of action of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide involves the inhibition of certain enzymes and receptors. It has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is known to improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide have been extensively studied. It has been reported to have antioxidant properties, which can protect cells from oxidative damage. It has also been reported to have anti-inflammatory properties, which can reduce inflammation in the body.
实验室实验的优点和局限性
The advantages of using 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide in lab experiments include its reproducibility and efficiency in synthesis. It has also been reported to have low toxicity and high stability, which makes it suitable for use in various experiments.
The limitations of using this compound in lab experiments include its limited solubility in water, which can make it difficult to work with in aqueous solutions. It also has limited availability, which can make it expensive to use in large-scale experiments.
未来方向
There are many future directions for the study of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide. One potential direction is the development of new derivatives of this compound with improved properties. Another direction is the study of its potential applications in the field of nanotechnology, where it could be used as a building block for the synthesis of new materials with unique properties. Additionally, the study of the biochemical and physiological effects of this compound could lead to the development of new treatments for various diseases.
合成方法
The synthesis method of 3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide involves the reaction of 3-methylpiperidine-1-carboxylic acid with thionyl chloride, followed by the reaction with 4-methyl-1,3-thiazole-5-carboxaldehyde. The resulting compound is then treated with ammonia to obtain the final product. This synthesis method has been reported in various scientific studies and has been found to be efficient and reproducible.
属性
IUPAC Name |
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-9-3-2-4-14(6-9)11(15)12-5-10-7-16-8-13-10/h7-9H,2-6H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDDHRZLSPFZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)NCC2=CSC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1,3-thiazol-4-ylmethyl)piperidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoyl]morpholine-2-carboxamide](/img/structure/B7542734.png)

![4-[3-Phenyl-2-(thiophene-2-carbonylamino)propanoyl]morpholine-2-carboxamide](/img/structure/B7542748.png)

![4-(1,3-thiazol-2-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]-1,4-diazepane-1-carboxamide](/img/structure/B7542761.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(2-methylsulfonylethyl)urea](/img/structure/B7542764.png)
![1-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]-3-[2-(1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7542779.png)


![N-propyl-1-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7542811.png)
![1-[1-(2-phenylacetyl)pyrrolidine-2-carbonyl]-N-propylpiperidine-3-carboxamide](/img/structure/B7542816.png)


![1-(imidazo[1,2-a]pyridine-2-carbonyl)-N-propylpiperidine-3-carboxamide](/img/structure/B7542837.png)